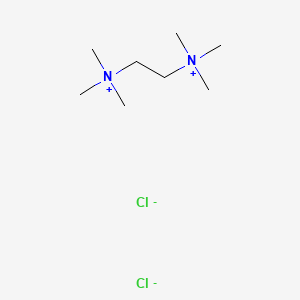

Ethylenebis(trimethylammonium) dichloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23252-62-2 |

|---|---|

Molecular Formula |

C8H22Cl2N2 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dichloride |

InChI |

InChI=1S/C8H22N2.2ClH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

CVJXNAGSDFWQFN-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CC[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Classical Synthetic Routes for Ethylenebis(trimethylammonium) Dichloride

The traditional synthesis of this compound primarily relies on fundamental organic reactions, particularly those that form quaternary ammonium (B1175870) salts.

Quaternization Reactions

The most common method for synthesizing quaternary ammonium salts is through quaternization reactions. This process typically involves the alkylation of a tertiary amine. The Menshutkin reaction, a specific type of S N 2 reaction, describes the conversion of a tertiary amine to a quaternary ammonium salt by reacting it with an alkyl halide. researchgate.net In the context of this compound, this would involve the exhaustive methylation of an appropriate ethylene-bridged diamine.

The efficiency of quaternization reactions is influenced by several factors, including the nature of the leaving group on the alkylating agent, the structure of the amine, and the reaction conditions. mostwiedzy.plmdpi.com Studies on related compounds show that the steric hindrance of substituents on the amine can significantly impact the reaction yield. mdpi.com For instance, reactions involving less sterically hindered amines like pyridine (B92270) tend to have higher yields compared to those with more hindered amines like 2-methylpyridine. mdpi.com The choice of solvent and temperature also plays a critical role, with reactions conducted in solvents like acetonitrile (B52724) at elevated temperatures or under solvent-free conditions. mostwiedzy.plmdpi.com

The following table, based on data from related quaternization studies, illustrates the impact of amine structure and leaving groups on reaction yields.

| Amine | Leaving Group | Reaction Conditions | Yield (%) |

| Pyridine | Tosylate | 14 days at 70 °C | 78% |

| 2-Methylpyridine | Tosylate | 14 days at 70 °C | 31% |

| Pyridine | Mesylate | 14 days at 70 °C | 66% |

| 2-Methylpyridine | Mesylate | 14 days at 70 °C | 19% |

| Isoquinoline | Tosylate | 216 days | 72% |

This data is derived from the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl) ammonium salts and serves to illustrate general principles of quaternization reactions. mdpi.com

Precursor Design and Selection

The synthesis of this compound necessitates careful selection of precursors. The core structure consists of an ethylene (B1197577) bridge connecting two trimethylammonium groups. The synthesis can be envisioned through two primary precursor pathways:

Starting with an ethylenediamine (B42938) derivative: Reacting N,N,N',N'-tetramethylethylenediamine (a tertiary diamine) with a methylating agent, such as methyl chloride. In this case, the ethylene bridge and the tertiary amine functionalities are already present in one precursor.

Starting with ethylenediamine: Reacting ethylenediamine (a primary diamine) with an excess of a methylating agent. This process would involve exhaustive methylation to convert the primary amine groups into trimethylammonium moieties.

The design of these precursors is fundamental to achieving the desired final structure. The ethylene bridge provides a specific spatial separation between the two cationic quaternary ammonium heads, which is crucial for the compound's properties and applications. ontosight.ai

Advanced Synthetic Approaches and Yield Optimization

Modern synthetic chemistry emphasizes not only high yields but also efficiency, safety, and environmental considerations.

Catalytic Synthesis Strategies

While catalysis is a key driver in modern organic synthesis for improving reaction rates and selectivity, specific literature detailing catalytic strategies for the direct synthesis of this compound is not widely available. However, the broader field of catalysis is continually exploring new methods for C-N bond formation and alkylation, which could potentially be adapted for the synthesis of quaternary ammonium salts. For example, various metal catalysts are employed in a wide range of organic syntheses, though their specific application to this compound is not documented in the provided research. abcr.comethz.ch

Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for quaternary ammonium salts. A key approach is the implementation of solvent-free reaction conditions. mdpi.comgoogle.com

Solvent-free quaternization can be achieved by reacting a molten tertiary amine directly with an alkylating agent, such as dimethylsulfate, under an inert atmosphere. google.com The reaction is often exothermic, and the temperature is maintained above the melting point of the product to ensure a homogenous reaction mixture. google.com Another solvent-free approach involves heating the neat mixture of reactants at high temperatures (e.g., 100 °C) to drive the reaction to completion. mostwiedzy.pl After the reaction, purification can involve washing the solid product with a solvent like diethyl ether to remove unreacted starting materials, followed by drying under a vacuum. mdpi.com These methods reduce waste by eliminating the need for solvents, which are often hazardous and difficult to recycle.

Synthesis of Related Ethylene-Bridged Bis-Quaternary Ammonium Derivatives

The synthetic principles used for this compound are applicable to a wide range of related ethylene-bridged bis-quaternary ammonium derivatives. These compounds feature different cyclic or acyclic nitrogen-containing structures linked by an ethylene spacer.

Ethylene-bridged Bisimidazolinium Salts: These compounds can be synthesized from an ethylene-bridged imidazoline (B1206853) moiety. The synthesis involves alkylation with an agent like methyl iodide in a solvent such as acetonitrile at reflux temperatures, followed by anion exchange to yield the desired salt. nih.gov

Triazine Bis-quaternary Ammonium Salts: Novel libraries of these salts have been prepared by reacting 6-substituted 2,4-dichloro-1,3,5-triazines with tertiary amines at low temperatures (e.g., 0 °C). units.it The reactivity and stability of the resulting bis-quaternary salts depend on the substituents on both the triazine ring and the tertiary amine. units.it

Ethylene-bridged Bis(hydroxylamino-1,3,5-triazine) Compounds: These tetradentate ligands are synthesized in a three-step process starting from 2,4,6-trichloro-1,3,5-triazine, demonstrating a more complex multi-step approach to creating ethylene-bridged structures. nih.gov

The table below summarizes the synthetic approaches for these related derivatives.

| Derivative Type | Key Precursors | Reagents/Conditions |

| Bisimidazolinium Salt | Ethylene-bridged imidazoline | Methyl iodide in acetonitrile, 82 °C |

| Triazine Bis-quaternary Ammonium Salt | 6-substituted 2,4-dichloro-1,3,5-triazine, Tertiary amine | Reaction at 0 °C |

| Bis(hydroxylamino-1,3,5-triazine) | 2,4,6-trichloro-1,3,5-triazine | Multi-step synthesis |

Analogues with Varied Counterions (e.g., Iodides, Bromides)

Analogues of this compound with different counterions, such as bromide and iodide, can be synthesized by reacting the appropriate dihaloalkane with trimethylamine. For instance, the synthesis of (2-Bromoethyl)trimethylammonium bromide involves the reaction of 1,2-dibromoethane (B42909) with trimethylamine. chemicalbook.com This reaction provides a direct pathway to the dibromide analogue.

A similar strategy can be employed for the synthesis of the diiodide analogue by using 1,2-diiodoethane (B146647) as the starting material. The general reaction scheme involves the nucleophilic substitution of the halide on the dihaloalkane by the lone pair of electrons on the nitrogen atom of trimethylamine. This quaternization reaction results in the formation of the desired ethylenebis(trimethylammonium) dihalide.

The choice of the dihaloalkane precursor directly determines the resulting counterion in the final product. The reactivity of the dihaloalkanes generally follows the trend I > Br > Cl, which may influence the reaction conditions required for the synthesis of each analogue.

Table 1: Synthesis of Ethylenebis(trimethylammonium) Dihalide Analogues

| Precursor 1 | Precursor 2 | Product |

|---|---|---|

| 1,2-dichloroethane | Trimethylamine | This compound |

| 1,2-dibromoethane | Trimethylamine | Ethylenebis(trimethylammonium) dibromide |

| 1,2-diiodoethane | Trimethylamine | Ethylenebis(trimethylammonium) diiodide |

Structural Modifications of the Quaternary Amine Moieties

Structural modifications of the quaternary amine moieties in this compound can be achieved by utilizing substituted tertiary amines in the quaternization reaction instead of trimethylamine. For example, using triethylamine (B128534) would result in ethylenebis(triethylammonium) dichloride. The synthesis of Dodecane-1,12-bis(triethylammonium bromide) has been reported, showcasing the feasibility of incorporating larger alkyl groups on the nitrogen atoms.

Further modifications can involve the introduction of functional groups onto the alkyl chains attached to the nitrogen. These modifications can alter the solubility, reactivity, and other physicochemical properties of the resulting compound. The synthetic approach remains the same: reacting a suitable dihaloalkane with a custom-designed tertiary amine.

Polymerizable Ethylenebis(trimethylammonium) Derivatives

Polymerizable derivatives of this compound can be synthesized by incorporating a polymerizable group, such as a vinyl or acryloyl moiety, into the structure. This can be achieved by designing a precursor that contains both the ethylenebis(trimethylammonium) core and a reactive double bond.

One approach involves the use of vinylbenzyl chloride. Copolymers of vinylbenzyl thymine (B56734) and vinylbenzyl triethylammonium (B8662869) chloride have been synthesized, demonstrating the incorporation of a polymerizable styrenic unit. researchgate.net A similar strategy could be used to synthesize a monomer where the ethylenebis(trimethylammonium) moiety is attached to a vinylbenzyl group. Poly(vinylbenzyl chloride) can be synthesized via free radical polymerization and subsequently quaternized to introduce the desired ammonium groups. ukm.mybeilstein-journals.org

Another common strategy involves the use of monomers like [2-(acryloyloxy)ethyl]trimethylammonium chloride (AETAC). mdpi.comresearchgate.netnih.gov Hydrogels based on poly(AETAC) have been synthesized via free-radical polymerization. mdpi.comnih.gov A bifunctional monomer could be designed where two AETAC-like units are linked by an ethylene bridge, creating a polymerizable version of this compound. The synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] has also been reported, indicating the versatility of these polymerizable quaternary ammonium compounds. rsc.org

Table 2: Examples of Polymerizable Quaternary Ammonium Monomers

| Monomer Name | Polymerization Method |

|---|---|

| [2-(acryloyloxy)ethyl]trimethylammonium chloride (AETAC) | Free-radical polymerization |

| Vinylbenzyl trimethylammonium chloride | RAFT polymerization |

| [2-(methacryloyloxy)ethyl]trimethylammonium chloride | Enzymatically assisted ATRP |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its synthetic analogues are crucial for obtaining a product with high purity. As these compounds are salts, they are typically crystalline solids at room temperature.

Recrystallization is a common and effective method for purifying these compounds. The crude product obtained from the synthesis is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the specific ethylenebis(trimethylammonium) salt.

Washing with Organic Solvents can be employed to remove unreacted starting materials and non-polar impurities. Since this compound and its analogues are generally insoluble in many organic solvents, washing the crude solid with a solvent like acetone (B3395972) or ether can effectively remove soluble impurities.

For polymerizable derivatives, purification techniques may also involve precipitation . After polymerization, the polymer can be precipitated by adding the reaction mixture to a non-solvent. For example, poly(vinylbenzyl chloride) can be precipitated in cold methanol. ukm.my This process separates the polymer from the unreacted monomer and initiator. The precipitated polymer can then be collected by filtration and dried.

The final isolated product is typically dried under vacuum to remove any residual solvent. The purity of the final compound can be assessed using various analytical techniques such as NMR spectroscopy, melting point determination, and elemental analysis.

Molecular Structure and Conformation Studies

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the structure of molecules. For a compound like Ethylenebis(trimethylammonium) dichloride, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the primary methods for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, two main signals would be anticipated due to the molecule's symmetry. The protons of the two equivalent ethylene (B1197577) (-CH₂-CH₂-) groups would give rise to a singlet, and the protons of the four equivalent methyl (-N⁺(CH₃)₃) groups would produce another distinct singlet. The integration of these peaks would be in a 1:3 ratio, corresponding to the four ethylene protons and the eighteen methyl protons, respectively. The chemical shift of the N-methyl protons in quaternary ammonium (B1175870) salts typically appears in the range of 3.0-3.5 ppm. rsc.org The ethylene bridge protons, being adjacent to the positively charged nitrogen, would also be expected to be deshielded and appear downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also expected to be simple, showing two signals corresponding to the two types of carbon atoms. oregonstate.edu The carbons of the methyl groups attached to the nitrogen would appear as one signal, and the carbons of the ethylene bridge would appear as another. The chemical shifts in ¹³C NMR are sensitive to the electronic environment. libretexts.org For quaternary ammonium salts, the carbons directly attached to the nitrogen atom are deshielded and their signals appear further downfield. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -N⁺(CH₃)₃ | ~3.1 | Singlet |

| ¹H | -CH₂-CH₂- | >3.5 | Singlet |

| ¹³C | -N⁺(CH₃)₃ | ~55 | Quartet (in ¹H-coupled spectrum) |

| ¹³C | -CH₂-CH₂- | ~65 | Triplet (in ¹H-coupled spectrum) |

Note: These are predicted values based on typical ranges for quaternary ammonium salts and require experimental verification.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. mdpi.com For this compound, the key vibrational modes would be associated with the C-H, C-N, and C-C bonds.

Characteristic absorption bands for quaternary ammonium salts include:

C-H stretching vibrations of the methyl and ethylene groups, typically observed in the 2900-3000 cm⁻¹ region. rsc.org

Asymmetric and symmetric bending vibrations of the CH₃ groups, which are expected around 1480 cm⁻¹. researchgate.net

C-N stretching vibrations , which for quaternary ammonium compounds can appear in the 900-1000 cm⁻¹ range. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂- | 2900 - 3000 |

| C-H Bend (Asymmetric) | -CH₃ | ~1480 |

| C-N Stretch | C-N⁺ | 900 - 1000 |

Microwave Spectroscopy for Related Quaternary Ammonium Ions

Microwave spectroscopy is a high-resolution technique that provides very precise information on the rotational constants of molecules in the gas phase, from which accurate molecular geometries can be determined. While there are no specific microwave spectroscopy studies found for this compound, this technique has been applied to study the structure of various small ions. The challenges for a molecule like this would be its low volatility and the complexity of its rotational spectrum.

X-ray Diffraction Analysis of Crystalline Forms

In this analogue, the dication crystallizes with two chloride anions and two water molecules. The central ethylene bridge and the arrangement of the quaternary ammonium groups provide a valuable model for the likely conformation of this compound in the solid state. The cation in the dipropyl analogue adopts a centrosymmetric conformation. The crystal packing is characterized by hydrogen bonding between the chloride anions and water molecules, which in turn interact with the dication. researchgate.net This suggests that in the crystalline form of this compound, the ethylene bridge would likely adopt an anti (trans) conformation to minimize steric hindrance between the bulky trimethylammonium groups. The chloride ions would be positioned to balance the positive charges of the nitrogen atoms.

Interactive Data Table: Crystallographic Data for an Analogous Compound (N,N′-Dipropyl-N,N,N′,N′-tetramethyl-1,2-ethylenediammonium dichloride dihydrate) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.568(3) |

| b (Å) | 8.123(3) |

| c (Å) | 8.868(4) |

| α (°) | 66.59(3) |

| β (°) | 87.11(3) |

| γ (°) | 64.91(3) |

| Volume (ų) | 448.3(3) |

| Z | 1 |

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting and understanding molecular structure and properties.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bibliotekanauki.pl DFT calculations can be employed to optimize the geometry of this compound and predict its conformational preferences.

For this dicationic species, a key conformational variable is the torsion angle around the central C-C bond of the ethylene bridge. DFT calculations would likely predict that the anti (trans) conformation, where the two trimethylammonium groups are farthest apart, is the most stable due to minimized steric repulsion and electrostatic repulsion between the positively charged nitrogen centers. DFT can also be used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Furthermore, DFT studies on various quaternary ammonium cations have been used to investigate their stability, with correlations often drawn between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the cation's susceptibility to degradation. nih.govacs.org Such calculations for this compound could provide insights into its chemical reactivity and stability. nih.govacs.org

Molecular Dynamics Simulations for Conformation and Dynamics

MD simulations of analogous quaternary ammonium compounds, such as cetyltrimethylammonium chloride (CTAC), have been used to explore their behavior in aqueous solutions. These studies often focus on self-assembly and phase behavior at various concentrations. For this compound, an all-atom MD simulation would typically be performed. This involves creating a simulation box containing the molecule and a solvent, usually water, to mimic physiological conditions. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system.

Expected Research Findings:

A molecular dynamics study of this compound would likely focus on the conformational flexibility of the ethylene bridge connecting the two trimethylammonium groups. The dihedral angle between the two quaternary nitrogen atoms would be a key parameter to analyze. The simulation would reveal the preferred rotational states (e.g., gauche vs. anti conformations) of the central C-C bond and the timescale of transitions between these states.

Furthermore, the simulations would provide detailed information about the hydration shell of the molecule. The distribution of water molecules and chloride counter-ions around the charged trimethylammonium heads and the hydrophobic ethylene linker would be characterized. This information is critical for understanding the molecule's solubility and its interactions with other molecules in an aqueous environment.

The following table illustrates the type of data that could be generated from such a simulation, based on studies of similar molecules.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sampling of relevant conformational changes. |

| Force Field | CHARMM, AMBER, or GROMOS | Defines the accuracy of interatomic interactions. |

| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment. |

| Temperature | 298 K (25 °C) or 310 K (37 °C) | Simulates standard or physiological conditions. |

| Pressure | 1 atm | Maintains constant pressure. |

| Key Dihedral Angle | C-N-C-C | Reveals the predominant conformation of the ethylene bridge. |

| Radial Distribution Functions | g(r) for N⁺-O(water) and N⁺-Cl⁻ | Describes the structure of the hydration and ion shells. |

This table is illustrative and based on general practices in molecular dynamics simulations.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide a more accurate description of the electron distribution and can be used to calculate a variety of molecular properties. While specific DFT studies on this compound are scarce, research on other quaternary ammonium compounds (QACs) demonstrates the utility of this approach.

DFT calculations can be used to optimize the geometry of this compound, determining the most stable conformation in the gas phase or in a continuum solvent model. These calculations yield precise bond lengths, bond angles, and dihedral angles.

Detailed Research Findings from Analogous Systems:

Studies on various QACs have utilized DFT to calculate a range of quantum chemical descriptors to correlate with their biological activity or physical properties. These descriptors include:

Polarizability: A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.

Net Atomic Charges: The partial charge on each atom, which indicates the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

For this compound, DFT calculations would likely show that the positive charge is localized on the nitrogen atoms and the surrounding methyl groups. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the positively charged heads and the more neutral ethylene linker.

The following table presents a hypothetical set of data that could be obtained from DFT calculations on this compound, based on findings for similar QACs.

| Quantum Chemical Property | Predicted Value/Characteristic | Implication |

| Method/Basis Set | B3LYP/6-31G(d) | A common level of theory for such calculations. |

| Optimized Geometry | Anti conformation of the ethylene bridge likely most stable in vacuum. | Provides the lowest energy structure. |

| HOMO Energy | Relates to the electron-donating ability. | |

| LUMO Energy | Relates to the electron-accepting ability. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | |

| Net Charge on Nitrogen | Positive | Confirms the cationic nature of the trimethylammonium group. |

| Dipole Moment | Reflects the overall polarity of the molecule. |

This table is illustrative and the values are placeholders, as specific experimental or computational data for this compound is not available in the cited sources.

Biophysical and Biochemical Mechanisms of Action

Molecular Interactions with Nucleic Acids

The dicationic nature of Ethylenebis(trimethylammonium) dichloride, featuring two positively charged quaternary ammonium (B1175870) groups separated by an ethylene (B1197577) linker, suggests a strong potential for interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. This electrostatic attraction is a primary driving force for the formation of complexes between such molecules and nucleic acids.

Complex Formation with DNA and RNA

This compound is expected to form complexes with both DNA and RNA. The two cationic heads can interact with adjacent phosphate groups on the nucleic acid strands, potentially leading to charge neutralization and condensation of the nucleic acid. The formation of such complexes is a critical aspect of how some dicationic compounds function as transfection agents, facilitating the entry of DNA into cells by neutralizing its charge and compacting its structure. Diquaternary ammonium salts have been synthesized and utilized as reagents for mediating DNA transfection in mammalian cell lines, a process that relies on the formation of productive complexes with DNA. nih.gov

The efficiency and nature of this complex formation can be influenced by several factors, including the length of the linker between the cationic charges and the ionic strength of the solution. For instance, studies on similar bis-cationic surfactants have shown that complex formation with DNA is dependent on the length of the alkyl chain connecting the charged groups. dntb.gov.ua

Mechanisms of DNA Intercalation or Groove Binding

The interaction of small molecules with DNA typically occurs through two primary modes: intercalation or groove binding.

Intercalation involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA double helix. This causes a distortion in the DNA structure, such as unwinding of the helix and an increase in the distance between adjacent base pairs.

Groove Binding involves the molecule fitting into the minor or major groove of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the walls of the groove.

Given the non-planar and flexible structure of this compound, it is unlikely to be a classical intercalator. Its structure lacks the large, flat aromatic system characteristic of intercalating agents like ethidium (B1194527) bromide or phenazine (B1670421) derivatives. nih.gov

It is more plausible that if this compound binds in a specific manner beyond general electrostatic attraction, it would be through groove binding. The flexible ethylene linker would allow the two trimethylammonium groups to orient themselves to fit within one of the DNA grooves, likely the minor groove where the electrostatic potential is most negative. Studies on other dicationic molecules, such as aromatic diamidines, have shown that the length of the alkyl chain connecting the charged groups is a critical determinant of sequence-selective binding within the DNA minor groove, particularly at AT-rich sequences. nih.gov However, without specific experimental data for this compound, this remains a hypothetical mechanism based on structural analogy.

Effects on Nucleic Acid Conformation and Stability

The binding of cationic molecules to nucleic acids can significantly alter their conformation and stability. The neutralization of the phosphate backbone's negative charges by the cationic groups of this compound would reduce electrostatic repulsion between the phosphate groups. This can lead to:

Increased Stability: The thermal melting temperature (Tm) of the DNA double helix may increase, indicating a stabilization of the duplex structure.

Condensation: At sufficient concentrations, dicationic molecules can induce the condensation or aggregation of DNA into compact particles. dntb.gov.ua This is a result of overcoming the electrostatic repulsion that normally keeps DNA strands extended in solution.

The table below illustrates the hypothetical effect of a dicationic compound on the thermal stability of a DNA duplex.

| Dicationic Compound Concentration | Change in Melting Temperature (ΔTm) |

| Low | Small Increase |

| Medium | Moderate Increase |

| High | Significant Increase/Aggregation |

This is an illustrative table representing the expected trend for dicationic compounds in general.

Interaction with Cellular Membranes and Lipid Bilayers

The interaction of quaternary ammonium compounds with cellular membranes is a well-established mechanism for their biological activity, particularly their antimicrobial properties. nih.govfrontiersin.org As a dicationic QAC, this compound is expected to be a membrane-active agent.

Membrane Permeability Alterations

The primary mechanism of action for many QACs involves the disruption of the cell membrane's integrity. nih.gov This process is generally understood to occur in sequential steps:

Adsorption and Binding: The positively charged quaternary ammonium heads are electrostatically attracted to the negatively charged components of the cell membrane, such as the phosphate groups of phospholipids. mdpi.com

Insertion: Following the initial electrostatic interaction, the more hydrophobic parts of the molecule penetrate the hydrophobic core of the lipid bilayer. rsc.org

Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and an increase in permeability. researchgate.net This can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. frontiersin.org

The presence of two cationic centers in this compound could potentially enhance its ability to bind to and disrupt the membrane compared to monocatonic QACs.

Effects on Lipid Packing and Fluidity

The insertion of amphiphilic molecules like QACs into the lipid bilayer disrupts the tight packing of phospholipid molecules. nih.gov This disruption can lead to changes in the physical state of the membrane, affecting its fluidity.

Increased Fluidity in Gel-Phase Bilayers: In membranes that are in a more rigid, gel-like state, the insertion of QACs can disrupt the ordered packing of the lipid tails, leading to an increase in membrane fluidity.

Decreased Fluidity in Liquid-Crystalline Phase Bilayers: Conversely, in more fluid, liquid-crystalline membranes, the presence of the foreign molecule can hinder the lateral movement of phospholipids, potentially leading to a decrease in fluidity. The interaction can cause a transformation of the membrane from a liquid to a more ordered liquid crystal state. nih.gov

These alterations in lipid packing and fluidity compromise the barrier function of the membrane and can inactivate membrane-bound enzymes. nih.gov The table below summarizes the expected effects of a dicationic compound on key membrane properties.

| Membrane Property | Expected Effect of this compound |

| Permeability to Ions | Increased |

| Lipid Tail Order | Disrupted |

| Overall Fluidity | Altered (dependent on initial membrane state) |

| Structural Integrity | Compromised |

This table is based on the general mechanism of action for quaternary ammonium compounds.

Enzymatic Inhibition and Activation Studies

The principal biochemical action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). By impeding the function of AChE, the compound leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating its effects.

Currently, there is a lack of scientific literature describing any enzyme activation properties of this compound. The focus of research has predominantly been on its well-established role as an acetylcholinesterase inhibitor.

Neuromuscular Blocking Mechanisms

The effects of this compound at the neuromuscular junction are a direct consequence of its acetylcholinesterase-inhibiting activity. The resulting increase in the concentration and residence time of acetylcholine in the synaptic cleft has profound implications for neuromuscular transmission. This elevation of acetylcholine levels can effectively counteract the effects of competitive, non-depolarizing neuromuscular blocking agents. These blocking agents act by competing with acetylcholine for binding to nicotinic acetylcholine receptors (nAChRs) on the motor endplate. By increasing the availability of the natural agonist, acetylcholine, this compound helps to restore neuromuscular transmission.

It is important to note that the primary mechanism is the reversal of blockade, rather than a direct blocking action of its own at clinical concentrations. However, the presence of two quaternary ammonium groups, a structural feature common to many neuromuscular blocking agents, has prompted investigation into its direct effects on the neuromuscular junction. A key study from 1958 by Gray and O'Dell investigated the neuromuscular blocking activity of Ethylenebis(trimethylammonium) dibromide, a closely related salt of the same active cation. Their findings indicated that while it possesses some degree of neuromuscular blocking activity, it is significantly less potent than other bis-quaternary ammonium compounds such as decamethonium.

Receptor Binding Studies

Direct, quantitative studies on the binding affinity of this compound to nicotinic acetylcholine receptors are not extensively documented in the available scientific literature. However, based on its structure as a bis-quaternary ammonium compound, it is plausible that it can interact with the nAChR. The nAChR possesses two agonist binding sites, and it is known that various bis-quaternary compounds can interact with these sites.

The interaction of such compounds with nAChRs can be complex, potentially involving binding to one or both agonist sites, or even blocking the ion channel pore directly. Without specific binding assay data (e.g., Kd values), the precise nature and affinity of this compound's interaction with nAChRs remain an area for further investigation. The primary mechanism of its neuromuscular effects is considered to be indirect, through the inhibition of acetylcholinesterase, rather than through high-affinity receptor antagonism.

Structure-Activity Relationships in Neuromuscular Blockade

The structure of this compound, with two cationic heads separated by a short, flexible ethylene linker, is a critical determinant of its biological activity. The study of structure-activity relationships (SAR) in the broader class of polymethylene bis-trimethylammonium compounds provides valuable insights into the neuromuscular effects of this molecule.

A seminal body of research in this area has established that the distance between the two quaternary ammonium groups is a crucial factor for neuromuscular blocking potency. Maximum potency is generally observed when the inter-cationic distance is around 10-12 methylene (B1212753) units, which corresponds to the approximate distance between the two agonist binding sites on the nicotinic acetylcholine receptor.

The ethylene linker in this compound results in a much shorter inter-onium distance. This structural feature is consistent with its relatively weak direct neuromuscular blocking activity compared to longer-chain analogues like decamethonium. The work by Gray and O'Dell in 1958 supports this, demonstrating that the neuromuscular blocking potency of alkylene-bis-(trimethylammonium) salts is highly dependent on the length of the alkylene chain. Their findings for the ethylene-bridged compound indicated significantly lower potency than compounds with longer chains.

The key structural features for the activity of this compound can be summarized in the following table:

| Structural Feature | Contribution to Activity |

| Two Quaternary Ammonium Groups | Essential for binding to the anionic site of acetylcholinesterase and for potential interaction with nicotinic acetylcholine receptors. |

| Trimethylammonium Head Groups | The size and charge distribution of these groups influence the affinity for the target sites. |

| Ethylene Linker | The short length of this linker is a primary reason for the compound's weak direct neuromuscular blocking activity compared to longer-chain bis-quaternary compounds. It dictates the distance between the two cationic centers. |

In essence, the structure of this compound is optimized for its role as an acetylcholinesterase inhibitor, with its neuromuscular effects being a secondary consequence of this primary action.

Research Applications and Functional Studies

Applications in Gene Delivery and Transfection Technologies

Cationic lipids and polymers are widely explored as non-viral vectors for gene delivery due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. Bis-QACs, also known as gemini (B1671429) surfactants, are a class of cationic lipids that have shown promise in this area.

The primary role of cationic agents in gene delivery is to condense large, negatively charged plasmid DNA into compact nanoparticles. This process is crucial for protecting the DNA from enzymatic degradation and enabling its passage across the cell membrane. The mechanism involves an initial electrostatic attraction between the positively charged quaternary ammonium (B1175870) heads of the bis-QAC and the negatively charged phosphate (B84403) backbone of the DNA.

This initial interaction is followed by hydrophobic interactions, which are significant in the self-assembly and stabilization of the resulting DNA-surfactant complexes, often referred to as 'lipoplexes'. For bis-QACs, the hydrophobicity of the spacer chain plays a role in the efficiency of DNA condensation nih.gov. While Ethylenebis(trimethylammonium) dichloride has a very short and hydrophilic ethylene (B1197577) spacer, the fundamental electrostatic interactions would still drive the condensation of plasmid DNA. The trimethylammonium headgroups provide the positive charges necessary for this initial binding. The resulting nanoparticles would likely be positively charged, which is a key factor in their interaction with the negatively charged cell surface.

Table 1: Factors Influencing Plasmid DNA Condensation by Bis-Quaternary Ammonium Compounds

| Parameter | Influence on Condensation | Rationale |

| Cationic Headgroup | Essential for initial binding | Provides the positive charge for electrostatic interaction with the negatively charged DNA phosphate backbone. |

| Spacer Chain Length & Hydrophobicity | Affects the stability and morphology of the complex | Hydrophobic interactions contribute to the self-assembly and compaction of the DNA-surfactant nanoparticle nih.gov. |

| N/P Ratio (Nitrogen/Phosphate Ratio) | Determines the overall charge and size of the nanoparticle | A higher N/P ratio generally leads to smaller, more positively charged particles, which can enhance interaction with cell membranes. |

The efficiency of nucleic acid transfer using bis-QACs is dependent on several factors, including the stability of the nanoparticles, their size, and their surface charge. Cationic nanogels functionalized with quaternary ammonium groups have been investigated for gene delivery nih.gov. While quaternary ammonium cationic polymers have sometimes shown lower transfection efficiency and higher cytotoxicity compared to cationic lipids, the specific structure of the QAC is a critical determinant nih.gov.

Antimicrobial Research and Mechanisms of Activity

Quaternary ammonium compounds are a well-established class of antimicrobial agents used in a variety of disinfectant and antiseptic applications nih.gov. Their primary mode of action involves the disruption of microbial cell membranes.

Bis-QACs have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi nih.govnih.govnih.gov. The presence of two cationic centers in bis-QACs often leads to enhanced antimicrobial efficacy compared to their mono-quaternary counterparts mdpi.com. This is attributed to their ability to more effectively interact with and disrupt the negatively charged components of the microbial cell envelope.

The general mechanism of microbial growth inhibition by QACs begins with the adsorption of the positively charged molecules onto the negatively charged cell surface of the microorganism. This is followed by the diffusion of the compound through the cell wall and subsequent binding to the cytoplasmic membrane, leading to its disruption nih.govmdpi.comnih.gov.

The antimicrobial activity of bis-QACs is significantly influenced by their chemical structure, including the nature of the cationic headgroups, the length and hydrophobicity of the alkyl chains attached to the nitrogen atoms, and the length and nature of the spacer connecting the two quaternary ammonium moieties.

Alkyl Chain Length: Generally, the antimicrobial efficacy of QACs increases with the length of the alkyl chain, up to an optimal length, typically between C12 and C16 nih.govnih.gov. Compounds with very short alkyl chains, such as the methyl groups in this compound, are often found to be inactive or have significantly lower antimicrobial activity nih.gov.

Spacer Chain: The length and rigidity of the spacer in bis-QACs can influence their activity. Shorter, more rigid spacers can sometimes enhance antibacterial activity by increasing the rigidity of the molecule mdpi.com.

Cationic Headgroup: The quaternary ammonium group is essential for the initial electrostatic interaction with the microbial cell surface.

Based on these established structure-activity relationships, this compound, with its short ethylene spacer and methyl groups as the alkyl substituents, would be predicted to have weak antimicrobial activity compared to bis-QACs with longer alkyl chains.

Table 2: Structure-Activity Relationships of Bis-Quaternary Ammonium Compounds as Antimicrobial Agents

| Structural Feature | Influence on Antimicrobial Activity | General Trend |

| Alkyl Chain Length | High | Activity generally increases with chain length, peaking around C12-C16 nih.gov. |

| Spacer Length/Rigidity | Moderate | Shorter, more rigid spacers can increase activity mdpi.com. |

| Number of Cationic Centers | High | Bis-QACs are often more active than mono-QACs. |

The primary mechanism of cell lysis by QACs is the disruption of the cytoplasmic membrane's structural integrity nih.govmdpi.com. This process can be broken down into several steps:

Electrostatic Attraction: The positively charged quaternary ammonium heads are attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).

Intercalation and Disruption: The hydrophobic alkyl chains of the QACs penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to an increase in its fluidity and permeability.

Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential cytoplasmic contents, such as potassium ions, ATP, and nucleic acids.

Enzymatic Inhibition and Cell Death: The disruption of the membrane also leads to the inhibition of membrane-bound enzymes crucial for processes like respiration, ultimately leading to cell death researchgate.net.

For bis-QACs, it is thought that their two cationic heads can interact with multiple phospholipid molecules simultaneously, leading to a more profound and efficient disruption of the membrane structure compared to mono-QACs nih.gov. While the short methyl groups of this compound would limit its ability to penetrate deep into the hydrophobic core of the membrane, the fundamental electrostatic interactions could still lead to some degree of membrane perturbation.

Development of Antibacterial Materials

The development of materials with inherent antibacterial properties is a significant area of research aimed at reducing the transmission of pathogens in various settings, from healthcare to textiles. Cationic polymers, a class of materials that includes this compound, are of particular interest for this application. The primary mechanism behind the antibacterial action of such polymers is their electrostatic interaction with the negatively charged cell membranes of bacteria. This interaction disrupts the cytoplasmic membrane, leading to the leakage of cellular contents and ultimately, the death of the bacterium.

Antibacterial coatings can be fabricated by covalently bonding cationic polymers to a material's surface or by applying them directly through surface-initiated polymerization techniques. These methods create a durable antibacterial surface that is not easily removed. Research into related quaternary ammonium compounds has demonstrated significant biocidal activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. For instance, coatings containing these compounds have been successfully tested against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, showing excellent antibacterial effects. researchgate.net Furthermore, in vitro experiments have often confirmed the cytocompatibility of such coatings, indicating they are not harmful to mammalian cells.

While direct studies on this compound for antibacterial material development are not extensively documented in publicly available literature, its chemical structure as a dicationic quaternary ammonium compound suggests it would possess similar antibacterial properties. The presence of two cationic centers could potentially enhance its interaction with and disruption of bacterial membranes compared to monocentric quaternary ammonium compounds. Further research would be needed to fully characterize its efficacy and potential applications in this field.

Table 1: Antibacterial Activity of Related Quaternary Ammonium Compounds

| Compound/Material | Target Microorganism | Outcome |

| Cationic Polymer Layers | Gram-positive and Gram-negative bacteria | Disruption of cytoplasmic membrane, leading to bacterial death. researchgate.net |

| Quaternary Ammonium-Containing Copolymers | General bacteria | Superior antibacterial property, both bacteria-killing and bacteria-repelling. |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Gram-positive pathogens (e.g., S. aureus) | Minimal inhibitory concentrations in the range of 2.5–10 μg/ml. chemrevlett.com |

Surface Science and Surfactant Applications

This compound is a cationic surfactant, a class of molecules that are active at interfaces and can significantly alter their properties. Surfactants are amphiphilic, meaning they possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of this compound, the two quaternary ammonium groups act as the hydrophilic heads, while the ethylene bridge and the methyl groups on the nitrogen atoms contribute to its hydrophobic character.

Surface Tension Reduction and Foaming Properties

Emulsifying Capabilities

Emulsifiers are substances that stabilize emulsions, which are mixtures of two or more immiscible liquids, such as oil and water. Cationic surfactants like this compound can act as emulsifiers by adsorbing at the oil-water interface. The hydrophilic heads remain in the aqueous phase, while the hydrophobic tails extend into the oil phase, creating a barrier that prevents the droplets from coalescing. The effectiveness of an emulsifier is often related to its hydrophilic-lipophilic balance (HLB), a measure that helps in selecting the right emulsifier for a particular oil-in-water or water-in-oil emulsion. For instance, creating a stable vegetable oil emulsion typically requires an emulsifier with an HLB value between 7 and 8. aocs.org

Adsorption Phenomena at Interfaces

The functionality of surfactants is fundamentally linked to their ability to adsorb at various interfaces. The adsorption of cationic surfactants onto solid surfaces is of great importance in numerous applications, including fabric softening, hair conditioning, and corrosion inhibition. The adsorption behavior is influenced by the nature of the surfactant, the properties of the solid surface, and the conditions of the surrounding medium. For example, the adsorption of the cationic surfactant cetyltrimethylammonium bromide (CTAB) on a hydrophilic gold surface has been shown to form a patchy cylindrical structure. The presence of other low molecular weight compounds can significantly affect the adsorption, in some cases nearly doubling the mass of the surface aggregates.

Research on the adsorption of the related compound ethylene dichloride has shown that it can be removed from aqueous environments using adsorbents like bagasse. chemrevlett.comchemrevlett.com The adsorption in this case was found to be largely independent of the pH of the solution. chemrevlett.comchemrevlett.com

Table 2: Surfactant Properties of Related Cationic Compounds

| Property | Compound | Method/Conditions | Finding |

| Critical Micelle Concentration (CMC) | Cetyltrimethylammonium chloride (CTAC) | Equimolar water/ethanol mixture at 25°C | First CMC: 125 mmol L⁻¹, Second CMC: 210 mmol L⁻¹. researchgate.net |

| Adsorption | Cetyltrimethylammonium bromide (CTAB) | Aqueous solution on gold surface | Forms a patchy cylindrical structure. researchgate.net |

Corrosion Inhibition Research

Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. Corrosion inhibitors are substances that, when added in a small concentration to the environment, can slow down the corrosion rate. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are often effective corrosion inhibitors because these atoms can act as centers for adsorption on the metal surface.

Cationic surfactants, including quaternary ammonium compounds, have been investigated as corrosion inhibitors. Their mechanism of action typically involves the adsorption of the surfactant molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption can be due to electrostatic interactions between the cationic head group and a negatively charged metal surface (physisorption) or through the formation of coordinate bonds between the heteroatoms and the metal atoms (chemisorption).

While specific studies on the use of this compound as a corrosion inhibitor are not prevalent in the literature, the general principles of corrosion inhibition by cationic surfactants suggest its potential in this application. The presence of two cationic centers might lead to stronger adsorption on the metal surface. Research on other organic inhibitors has shown that their effectiveness increases with concentration. researchgate.net For example, an admixture of thiocarbanilide and hexadecyltrimethylammonium bromide has been shown to effectively inhibit the corrosion of mild steel in acidic solutions, with the inhibition attributed to the chemical adsorption of the compounds on the steel surface. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Related Organic Compounds

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |

| N,N'-Dimethylaminoethanol | Austenitic Stainless Steel Type 304 | 3M H₂SO₄ | Increased with inhibitor concentration. researchgate.net | Langmuir. researchgate.net |

| Thiocarbanilide + Hexadecyltrimethylammonium bromide | Mild Steel | Dilute Acid Solutions | Average of 86.2% in H₂SO₄ and 79% in HCl. researchgate.net | Chemical Adsorption. researchgate.net |

| N,N′-bis(2,4,6-trihydroxyacetophenone)-2,2-dimethylpropandiimine | SA-210 Steel | Alkaline NaCl solution | Increased with inhibitor concentration. | Langmuir. |

Polymer Science and Material Engineering Applications

The application of specific chemical compounds in polymer science and material engineering often hinges on their unique functional groups and reactivity. While direct applications of this compound in this field are not widely reported, its precursor, ethylene dichloride, is utilized in the synthesis of certain polymers.

For instance, ethylene dichloride serves as a linear organic monomer in the interfacial polymerization of polysulfide polymers. researchgate.net These polymers are known for their good solvent resistance and excellent adhesion to a variety of substrates, making them suitable for applications as sealants, adhesives, and coatings. researchgate.net The synthesis of these polymers can be influenced by phase transfer catalysts, and the properties of the resulting polymer, such as solubility and flexibility, can be tuned by adjusting the sulfur content. researchgate.net

Given the dicationic nature of this compound, it could potentially be explored as a monomer or a cross-linking agent in the synthesis of ion-containing polymers or polyelectrolytes. These types of polymers have applications in areas such as water treatment, drug delivery, and as components in various functional materials. The two quaternary ammonium groups could impart unique electrostatic properties to the resulting polymer chains, influencing their conformation in solution and their interaction with other charged species. However, further research is required to explore and develop these potential applications.

Table 4: Properties of Polysulfide Polymers Synthesized with a Precursor

| Property | Effect of Increasing Sulfur Content |

| Solubility | Increased researchgate.net |

| Flexibility | Increased researchgate.net |

| Hardness | Decreased researchgate.net |

| Melting Point (Tₘ) | Decreased researchgate.net |

| Glass Transition Temperature (T₉) | Decreased researchgate.net |

Formation of Hydrogels and Polymeric Materials

In the context of polymeric materials, quaternary ammonium compounds are often incorporated to introduce positive charges into the polymer network. This can be achieved by using them as monomers, co-monomers, or crosslinking agents. For instance, in polyacrylamide-based hydrogels, the incorporation of cationic monomers can significantly influence the swelling behavior and mechanical properties of the resulting material. The presence of cationic groups can lead to electrostatic interactions within the polymer network and with the surrounding medium, affecting the hydrogel's response to stimuli such as pH and ionic strength.

The general mechanism for forming such hydrogels often involves free radical polymerization of vinyl monomers in the presence of a crosslinking agent. The properties of the resulting hydrogel, such as its water absorption capacity, mechanical strength, and biocompatibility, are highly dependent on the chemical structure of the monomers and the crosslinker, as well as the polymerization conditions.

Table 1: Components in Hydrogel Synthesis

| Component | Function | Example Compounds |

|---|---|---|

| Monomer | Forms the primary polymer chains | Acrylamide, Acrylic Acid |

| Cationic Monomer | Introduces positive charges | (3-Acrylamidopropyl) trimethylammonium chloride |

| Crosslinking Agent | Creates the 3D network structure | N,N'-methylenebisacrylamide |

| Initiator | Starts the polymerization reaction | Ammonium persulfate |

Intercalation in Clay Layers for Enhanced Material Properties

The modification of clays, such as montmorillonite, with organic cations is a widely studied method to transform their hydrophilic surfaces into organophilic ones, thereby improving their compatibility with polymers in the formation of nanocomposites. This process, known as intercalation, involves the exchange of the inorganic cations present in the interlayer space of the clay with organic cations.

While direct research on the intercalation of this compound into clay layers is limited in the available literature, the principles of clay modification with other quaternary ammonium salts are well-established. The dicationic structure of this compound suggests it could act as a bridging agent between adjacent clay platelets, potentially leading to a unique interlayer structure and enhanced thermal and mechanical stability of the resulting organoclay.

The effectiveness of the intercalation process is typically evaluated by measuring the change in the basal spacing (d-spacing) of the clay layers using X-ray diffraction (XRD). An increase in the d-spacing indicates that the organic molecules have successfully entered the interlayer gallery. The arrangement of the intercalated cations can vary from a monolayer to a bilayer or a pseudo-trimolecular layer, depending on the size of the cation and the cation exchange capacity (CEC) of the clay.

The resulting organoclays can then be dispersed in a polymer matrix to create nanocomposites with improved properties, such as increased tensile strength, modulus, and thermal stability, as well as reduced gas permeability and flammability.

Table 2: Parameters in Clay Intercalation

| Parameter | Description | Method of Measurement |

|---|---|---|

| Basal Spacing (d-spacing) | The distance between adjacent clay layers. | X-ray Diffraction (XRD) |

| Cation Exchange Capacity (CEC) | The measure of the clay's ability to hold positively charged ions. | Titration or Spectrophotometry |

| Surface Chemistry | The hydrophilicity or organophilicity of the clay surface. | Contact Angle Measurement |

| Thermal Stability | The ability of the material to resist degradation at high temperatures. | Thermogravimetric Analysis (TGA) |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for separating Ethylenebis(trimethylammonium) dichloride from complex sample matrices prior to detection. The choice of technique is dictated by the compound's physical properties, primarily its high polarity and lack of volatility.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of QACs. nih.govhelixchrom.comresearchgate.net Due to the ionic nature of this compound, reversed-phase HPLC is commonly employed, often with specific mobile phase modifiers to improve peak shape and retention. researchgate.net Methods may utilize ion-pairing reagents that bind to the quaternary amine, increasing its retention on a nonpolar stationary phase like a C18 column. researchgate.net Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be effective. sielc.com

Detection can be challenging as the compound lacks a strong chromophore for UV-Vis detection. researchgate.net Therefore, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or conductivity detectors are more suitable when HPLC is not coupled to a mass spectrometer. helixchrom.comresearchgate.net

Table 1: Typical HPLC Parameters for Quaternary Ammonium (B1175870) Compound Analysis

| Parameter | Typical Setting | Source(s) |

| Column | Reversed-phase (e.g., C18, C8), Mixed-mode | nih.govresearchgate.net |

| Mobile Phase A | Water with acid modifier (e.g., 0.1% Formic Acid) or buffer (e.g., Ammonium Formate) | sielc.comlcms.cz |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | researchgate.net |

| Detection | ELSD, CAD, Conductivity (standalone); Mass Spectrometry (hyphenated) | helixchrom.comresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (<2 µm). qub.ac.uk For QACs like this compound, UHPLC methods, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), enable rapid and highly sensitive quantification. researchgate.netoup.com The fundamental principles of separation are similar to HPLC, employing reversed-phase or mixed-mode columns, but the increased efficiency allows for elution of target compounds in significantly shorter times, often less than five minutes. oup.com This high-throughput capability is invaluable for screening large numbers of samples. researchgate.net

Table 2: Representative UHPLC System Configuration

| Component | Specification | Source(s) |

| System | Exion UHPLC System or equivalent | qub.ac.uk |

| Column | Sub-2 µm particle size (e.g., Phenyl-Hexyl, C18) | qub.ac.uk |

| Column Temperature | 40 - 60 °C | qub.ac.ukuniversiteitleiden.nl |

| Flow Rate | 0.3 - 0.7 mL/min | lcms.czuniversiteitleiden.nl |

| Injection Volume | 1 - 5 µL | lcms.cz |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its salt nature, making it non-volatile and thermally unstable. nih.gov However, specialized GC techniques can be applied. One such approach is pyrolysis-GC, where the sample is heated to a high temperature in the GC inlet. nih.gov This process reproducibly breaks down the non-volatile QAC into smaller, volatile tertiary amines that can be separated on a GC column. nih.gov This technique was successfully demonstrated for the analysis of benzalkonium chloride, another QAC, and is applicable to other quaternary ammonium salts. nih.gov The resulting chromatogram provides a "fingerprint" of the original compound based on its thermal degradation products. Standard detectors like the Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) can be used. cdc.govderpharmachemica.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing molecular weight and structural information. When coupled with a chromatographic separation method (hyphenation), it offers unparalleled sensitivity and specificity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the volatile products generated from the pyrolysis-GC of this compound. rsc.org While GC separates the thermal degradation products, the mass spectrometer fragments them, producing a unique mass spectrum that allows for positive identification. maplaboratory.net

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) provides highly accurate mass measurements of the ions. publications.gc.ca This capability allows for the determination of the elemental composition of the pyrolysis products, enabling their unambiguous identification even in complex mixtures. publications.gc.caresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem Mass Spectrometry (LC-MS/MS), is the state-of-the-art technique for the direct analysis of this compound. nih.govnih.gov This approach combines the separation power of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry. chromatographyonline.com

Electrospray ionization (ESI) is the most common ionization technique for QACs, as it is well-suited for polar and ionic compounds, generating protonated molecular ions in the gas phase. nih.govgcms.cz In tandem mass spectrometry (MS/MS), the Ethylenebis(trimethylammonium) dication is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in a second mass analyzer. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for quantification at very low levels, even in challenging matrices like biological fluids or environmental samples. universiteitleiden.nlnih.gov Isotope dilution methods, where a stable isotope-labeled internal standard is used, can be employed with LC-MS/MS to achieve the highest level of accuracy and precision. nih.govresearchgate.net

Table 3: Common LC-MS/MS Parameters for QAC Analysis

| Parameter | Typical Setting | Source(s) |

| Separation | UHPLC or HPLC with C8 or C18 column | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | universiteitleiden.nlnih.gov |

| Ionization Voltage | 4.5 - 5.5 kV | universiteitleiden.nlresearchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) or QTRAP | qub.ac.ukuniversiteitleiden.nl |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | universiteitleiden.nl |

| Collision Gas | Nitrogen or Argon | N/A |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from complex matrices and to remove interfering substances prior to instrumental analysis.

Solvent extraction is a fundamental technique for the separation of a compound from a sample matrix based on its differential solubility in two immiscible liquid phases. For a highly polar and water-soluble compound like this compound, a common approach would involve liquid-liquid extraction (LLE).

The selection of an appropriate solvent system is paramount. Given the ionic nature of the target compound, ion-pairing agents might be necessary to facilitate its extraction into an organic solvent. For instance, a large, hydrophobic counter-ion could be added to the aqueous sample to form a neutral ion pair with the positively charged Ethylenebis(trimethylammonium) dication, thereby increasing its solubility in a non-polar organic solvent.

Accelerated Solvent Extraction (ASE) is a more advanced technique that utilizes elevated temperatures and pressures to enhance the efficiency and speed of the extraction process, while reducing solvent consumption. Although specific protocols for this compound are not available, ASE has been successfully applied to the extraction of other organic compounds from solid and semi-solid environmental samples.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from liquid samples. SPE is more efficient and uses less solvent compared to traditional liquid-liquid extraction. sigmaaldrich.com For a cationic compound like this compound, a cation-exchange SPE sorbent would be the most logical choice.

The general steps for SPE would involve:

Conditioning: The SPE cartridge is washed with a solvent to activate the stationary phase.

Loading: The sample containing this compound is passed through the cartridge, where the analyte is retained on the sorbent.

Washing: The cartridge is rinsed with a solvent to remove any weakly bound impurities, while the analyte of interest remains on the sorbent.

Elution: A strong eluting solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified and concentrated analyte to be collected.

Molecularly imprinted polymers (MIPs) are highly selective sorbents that can be synthesized to have specific recognition sites for a target molecule. An MIP designed for this compound could offer superior selectivity in SPE applications. e3s-conferences.org

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method, such as improving volatility for gas chromatography (GC) or enhancing detection by a specific detector.

For a non-volatile quaternary ammonium salt like this compound, derivatization would be essential for analysis by GC-MS. One potential approach is pyrolysis-gas chromatography, where the compound is thermally degraded in a controlled manner to produce smaller, volatile fragments that are characteristic of the original molecule.

Another strategy could involve a chemical reaction to cleave the quaternary ammonium groups and convert them into more volatile tertiary amines. However, specific derivatization reagents and reaction conditions for this compound have not been reported in the literature.

Spectrophotometric and Electrochemical Methods

While no specific spectrophotometric or electrochemical methods for the determination of this compound have been documented, general principles could be applied.

For a spectrophotometric method, a chromogenic reagent that forms a colored complex with the dication could be utilized. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte.

Electrochemical methods, such as ion-selective electrodes (ISEs) or voltammetry, could also be developed. An ISE with a membrane selective for the Ethylenebis(trimethylammonium) dication could provide a direct potentiometric measurement of its concentration. Voltammetric techniques might be applicable if the compound undergoes redox reactions at an electrode surface.

Method Validation and Detection Limits

Any analytical method developed for the quantification of this compound must undergo rigorous validation to ensure its reliability and fitness for purpose. eurachem.org Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include: nih.gov

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

As there are no established and validated analytical methods specifically for this compound in the scientific literature, no data on detection limits or quantification limits can be provided at this time. The development and validation of such methods would be a necessary step for future research and monitoring of this compound.

Interactive Data Table: General Performance of Analytical Techniques for Quaternary Ammonium Compounds

| Analytical Technique | Typical Analytes | Sample Matrix | Common Detection Limits | Key Advantages |

| LC-MS/MS | Various QACs | Water, Soil, Food | ng/L to µg/kg | High selectivity and sensitivity |

| GC-MS (with derivatization) | Volatile amines | Environmental | ng/L to µg/L | High resolution and structural information |

| Solid Phase Extraction (SPE) | Ionic organic compounds | Aqueous samples | N/A (preparation step) | High recovery, concentration |

| Spectrophotometry | Dithiocarbamates | Vegetables | µg/mL | Simple, rapid |

Future Directions and Emerging Research Areas

Design of Next-Generation Ethylenebis(trimethylammonium) Dichloride Derivatives

The design of novel derivatives of this compound is a key area of future research, aiming to improve upon its existing properties and broaden its applications. A significant focus is on understanding the structure-activity relationships (SAR) to synthesize new bis-quaternary ammonium (B1175870) compounds (bis-QACs) with enhanced biological activity and targeted specificity.

Researchers are investigating the impact of modifying the length and nature of the alkyl chains attached to the quaternary nitrogen atoms. Studies on other bis-QACs have shown that the length of the N-alkyl chain significantly influences their antimicrobial activities. For different types of microbes, the optimal chain length for maximum efficacy varies, suggesting that derivatives of this compound could be tailored for specific applications by adjusting the substituent groups on the nitrogen atoms. nih.gov

Furthermore, the linker connecting the two quaternary ammonium heads is another critical element for redesign. The ethylene (B1197577) bridge in this compound provides a certain degree of conformational flexibility. Future research will likely explore the introduction of different spacer chains, including those with heteroatoms or aromatic moieties, to modulate the distance and orientation between the two cationic centers. This can influence the compound's interaction with biological membranes and other molecular targets. For instance, the synthesis of bis-QACs with dioxadecane and dioxaoctane linkers has been reported, demonstrating that modifications to the spacer can impact antimicrobial potency. nih.govresearchgate.net

The exploration of novel heterocyclic groups to replace the trimethylammonium moieties is another promising avenue. For example, pyridinium-based bis-QACs have shown considerable in vitro activity against a broad spectrum of bacteria, yeasts, and some molds. nih.govresearchgate.net Similarly, the synthesis of triazine-derived bis-imidazolium quaternary ammonium salts has yielded compounds with low minimum inhibitory concentrations (MIC) and reduced cytotoxicity. nih.gov These findings suggest that incorporating such heterocyclic structures into an ethylene-bridged scaffold could lead to next-generation derivatives with superior performance.

Table 1: Structure-Activity Relationship Insights for Designing this compound Derivatives

| Structural Modification | Potential Impact | Rationale |

|---|---|---|

| Varying N-alkyl chain length | Enhanced antimicrobial specificity | Optimal chain length differs for various microbes. nih.gov |

| Modifying the ethylene linker | Altered biological activity and target interaction | Spacer length and rigidity affect the distance and orientation of cationic heads. |

| Introducing heteroatoms in the linker | Improved pharmacokinetic properties | Can influence solubility, metabolism, and bioavailability. |

Computational Modeling for Predictive Research

Computational modeling and molecular dynamics simulations are becoming indispensable tools for accelerating the design and development of new chemical entities. In the context of this compound and its derivatives, these in silico approaches offer a powerful means to predict their physicochemical properties, biological activities, and interaction mechanisms at the molecular level.

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of these compounds in various environments, such as in aqueous solutions or in the presence of biological membranes. nih.govresearchgate.netacs.org For instance, simulations can elucidate how this compound interacts with the lipid bilayers of microbial cells, a key aspect of its antimicrobial action. By understanding these interactions, researchers can rationally design derivatives with enhanced membrane-disrupting capabilities.

Quantitative structure-activity relationship (QSAR) modeling is another computational technique that can be effectively employed. By analyzing a dataset of related bis-quaternary ammonium compounds with known activities, QSAR models can identify the key molecular descriptors that correlate with their biological effects. These models can then be used to predict the activity of virtual or newly synthesized derivatives of this compound, prioritizing the most promising candidates for experimental validation. Studies on other mono- and bis-quaternary ammonium salts have successfully used nonlinear techniques like genetic functional approximation (GFA) algorithms to build predictive QSAR models, finding that charge distribution and hydrophobic free energies are important indicators of bioactivity. uky.edu